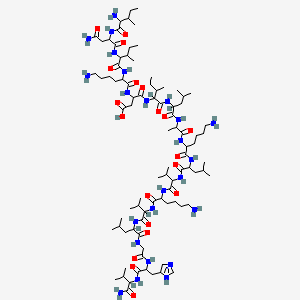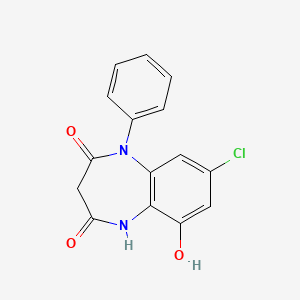
9-Hydroxy-N-desmethylclobazam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Hydroxy-N-desmethylclobazam is a metabolite of clobazam, a 1,5-benzodiazepine used primarily as an anticonvulsant and anxiolytic. Clobazam is known for its efficacy in treating epilepsy, particularly Lennox-Gastaut syndrome . The compound this compound retains some of the pharmacological properties of its parent compound, contributing to its therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-N-desmethylclobazam typically involves the hydroxylation of N-desmethylclobazam. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific details of the synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through high-performance liquid chromatography (HPLC) to isolate the desired compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxy-N-desmethylclobazam undergoes several types of chemical reactions, including:
Oxidation: Conversion of N-desmethylclobazam to this compound.
Reduction: Potential reduction reactions to modify the hydroxyl group.
Substitution: Reactions involving the substitution of functional groups on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for hydroxylation, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major product formed from the oxidation of N-desmethylclobazam is this compound. Other potential products may include various hydroxylated derivatives depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Hydroxy-N-desmethylclobazam has several scientific research applications, including:
Biology: Studied for its pharmacokinetic properties and its role in the metabolism of clobazam.
Medicine: Investigated for its therapeutic potential in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Mecanismo De Acción
The mechanism of action of 9-Hydroxy-N-desmethylclobazam involves its interaction with the gamma-aminobutyric acid (GABA) receptor. Similar to clobazam, it binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to its anticonvulsant and anxiolytic properties . The compound’s specific binding affinity and activity at different GABA receptor subunits contribute to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Clobazam: The parent compound, known for its anticonvulsant and anxiolytic properties.
N-desmethylclobazam: The primary active metabolite of clobazam, which is further hydroxylated to form 9-Hydroxy-N-desmethylclobazam.
Uniqueness
This compound is unique due to its specific hydroxylation, which may alter its pharmacokinetic properties and receptor binding affinities compared to its parent compound and other metabolites. This uniqueness can influence its therapeutic efficacy and safety profile, making it a compound of interest in both clinical and research settings .
Propiedades
Número CAS |
70643-29-7 |
|---|---|
Fórmula molecular |
C15H11ClN2O3 |
Peso molecular |
302.71 g/mol |
Nombre IUPAC |
8-chloro-6-hydroxy-1-phenyl-5H-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-6-11-15(12(19)7-9)17-13(20)8-14(21)18(11)10-4-2-1-3-5-10/h1-7,19H,8H2,(H,17,20) |
Clave InChI |
WMIFHLOKDOYDRP-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=C(C=C(C=C2O)Cl)N(C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


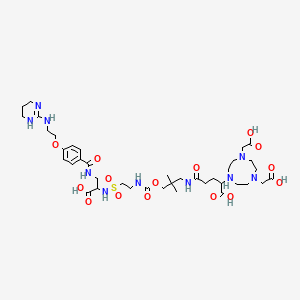

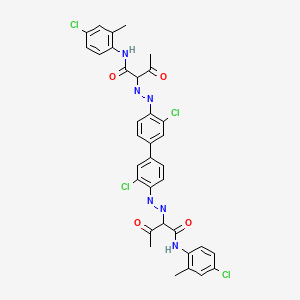

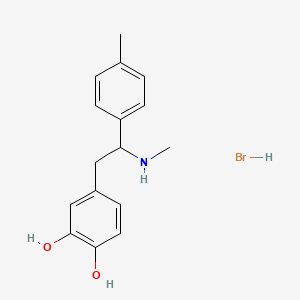
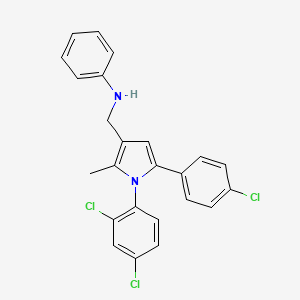
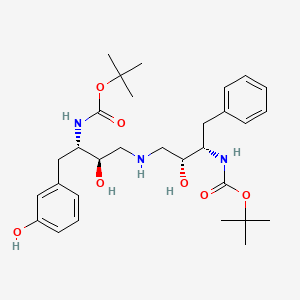
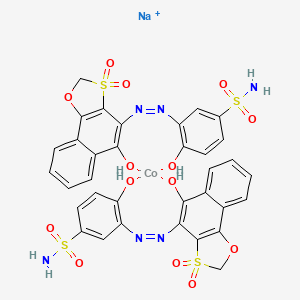
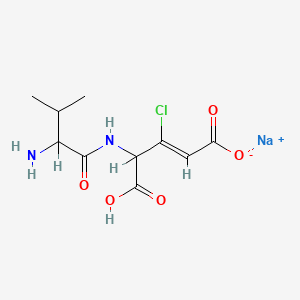
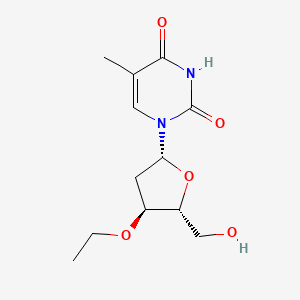
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)


